3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid is a compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple brominated thiophene with a suitable hydroxypropanoic acid derivative .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid
- 3-(5-Fluorothiophen-2-yl)-2-hydroxypropanoic acid
- 3-(5-Iodothiophen-2-yl)-2-hydroxypropanoic acid
Uniqueness
3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. Bromine’s size and electronegativity can affect the compound’s electronic properties and its behavior in various chemical reactions .
Properties
Molecular Formula |
C7H7BrO3S |
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Molecular Weight |
251.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11) |
InChI Key |
JQVNNBLUFRQETH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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